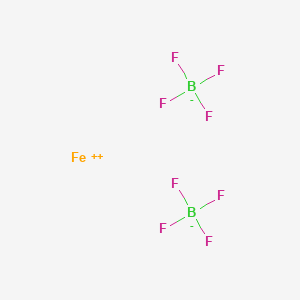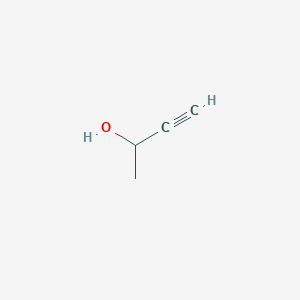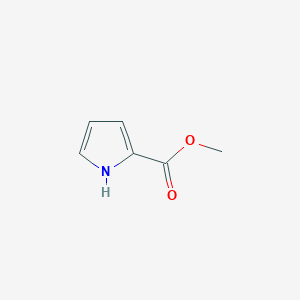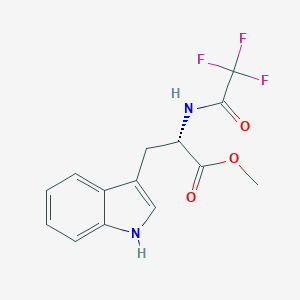
(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate
説明
The compound "(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate" is closely related to the compounds discussed in the provided papers, which are derivatives of indole-containing amino acids. These compounds are of significant interest due to their roles in methylation, detoxication, antioxidation, and potential applications in the pharmaceutical and food industries . The indole moiety, a common structure within these compounds, is known for its complexity and biochemical functionality, particularly in tryptophan, an essential amino acid .
Synthesis Analysis
The synthesis of related compounds involves the reaction of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid in acetic acid, followed by natural evaporation to yield colorless single crystals suitable for X-ray analysis . This method suggests that the synthesis of "(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate" could follow a similar pathway, involving the use of a trifluoroacetamido group in place of the simpler acetic acid moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been determined by X-ray single-crystal diffraction, revealing that these molecules crystallize in the orthorhombic space group P212121 . The indole ring within these structures is essentially planar, which is a common feature among indole derivatives. The molecular geometry is stabilized by intermolecular hydrogen bonds, which are crucial for the crystal packing and stability .
Chemical Reactions Analysis
While the specific chemical reactions of "(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate" are not detailed in the provided papers, the related compounds exhibit intermolecular N-H···O and N-H···S hydrogen bonding interactions . These interactions are indicative of the compound's ability to participate in hydrogen bonding, which could influence its reactivity and interaction with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include their crystalline nature, as evidenced by the successful X-ray crystallography studies. The orthorhombic crystal system and specific space group P212121 are noted, along with the unit cell dimensions and molecular weights . The density and absorption coefficient are also reported, which are important for understanding the material's interaction with light and its potential applications . These properties suggest that "(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate" would have similar characteristics, such as a defined crystalline structure and specific intermolecular interactions that could be explored for various applications.
科学的研究の応用
Synthesis and Structural Studies
Synthesis of Tetrahydrocarbazolones : Research by Wittekind and Lazarus (1970) discusses the synthesis of tetrahydrocarbazolones, which involves cyclization of related compounds, highlighting the role of trifluoroacetic acid in the process, and thus indirectly relating to the synthesis of (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate (Wittekind & Lazarus, 1970).
Crystal Structure Analysis : Li, Liang, and Tai (2009) examined the crystal structure of a compound closely related to (S)-Methyl 3-(1H-indol-3-yl)propanoate, which aids in understanding the structural aspects and potential applications in crystallography (Li, Liang, & Tai, 2009).
Chemical Interactions and Reactions
Clay Catalyzed Reactions : Daşbaşı and Abdullah (2014) explored the reactions of indole and its derivatives with α, β-unsaturated carbonyl compounds, which is relevant for understanding the chemical behavior of (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate in similar reactions (Daşbaşı & Abdullah, 2014).
Synthesis of Bipyrazolic Derivatives : Missoum et al. (2013) discuss the synthesis of derivatives including bipyrazolic compounds, which can provide insights into the synthesis and applications of similar trifluoroacetamido compounds (Missoum et al., 2013).
Applications in Corrosion Inhibition and Surface Studies
- Corrosion Inhibition : Vikneshvaran and Velmathi (2017) studied the effect of Schiff bases derived from L-Tryptophan on corrosion inhibition, which is significant for understanding the potential applications of (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate in similar contexts (Vikneshvaran & Velmathi, 2017).
Medicinal Chemistry and Antimicrobial Studies
Synthesis of Novel Dipeptide Derivatives : Abdel-Ghany et al. (2013) synthesized and evaluated a dipeptide derivative for antimicrobial activity, providing insights into the potential medicinal applications of similar compounds (Abdel-Ghany et al., 2013).
Antibacterial Activity of Tryptophan Derivatives : Karai et al. (2017) focused on the synthesis and antibacterial activity of methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]tryptophanate, providing relevant insights for the study of (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate in antibacterial contexts (Karai et al., 2017).
Safety And Hazards
The specific safety and hazards associated with “(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate” are not available in the sources I found. However, it’s important to note that handling any chemical compound should be done with appropriate safety measures in place4.
将来の方向性
The future directions for “(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate” are not explicitly mentioned in the sources I found. However, the development of new compounds with pharmacological properties is a key area of interest in current research2.
Please note that this information is based on the available sources and there might be more recent studies or data that provide more insights into this compound. For a more comprehensive understanding, it’s recommended to refer to scientific literature or consult with a subject matter expert.
特性
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c1-22-12(20)11(19-13(21)14(15,16)17)6-8-7-18-10-5-3-2-4-9(8)10/h2-5,7,11,18H,6H2,1H3,(H,19,21)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCDVDBVNOWDDM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



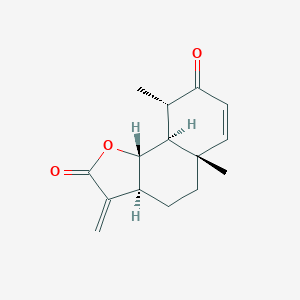
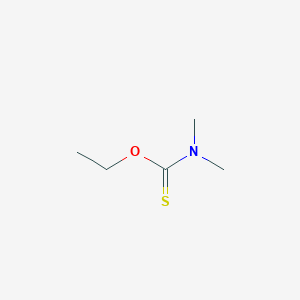
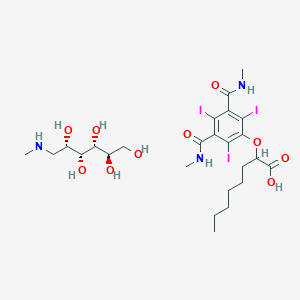
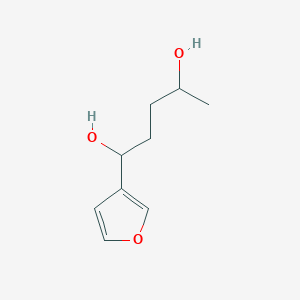
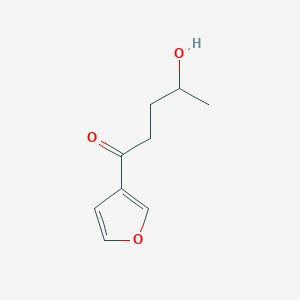
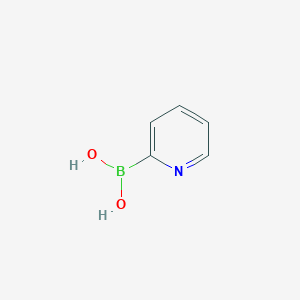
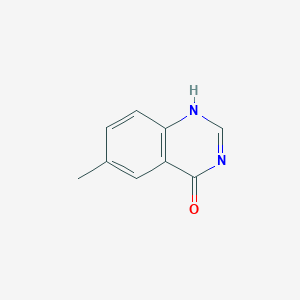
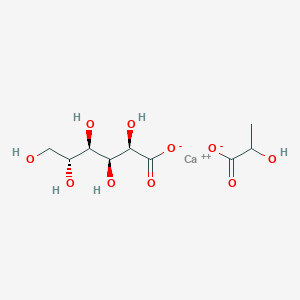
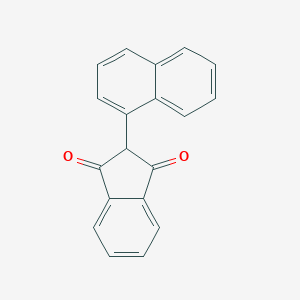
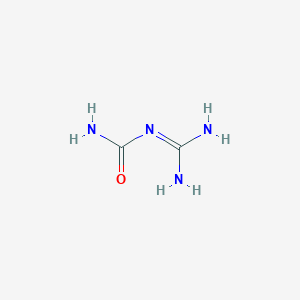
![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)
